Bicyclo[2.1.1]hexane, 2-bromo- (9CI)
Description
Bicyclo[2.1.1]hexane, 2-bromo- (9CI) (CAS 58191-34-7) is a brominated derivative of the bicyclo[2.1.1]hexane scaffold, with the molecular formula C₆H₇BrO and a molecular weight of 175.02 g/mol . The bicyclo[2.1.1]hexane core is increasingly recognized as a rigid, sp³-rich bioisostere for aromatic rings, offering improved solubility and metabolic stability in drug candidates .
Structure
2D Structure
Properties
IUPAC Name |
2-bromobicyclo[2.1.1]hexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Br/c7-6-3-4-1-5(6)2-4/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBRHLYWEZJHFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1C(C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Photochemical [2π + 2σ] Cycloaddition Strategies
Photochemical [2π + 2σ] cycloadditions have emerged as a powerful method for constructing bicyclo[2.1.1]hexane cores. Guo et al. (2022) demonstrated that sensitized bicyclo[1.1.0]butanes undergo cycloaddition with bromoalkenes under UV irradiation (λ = 254–365 nm) to yield 2-bromo-bicyclo[2.1.1]hexanes . The reaction proceeds via energy transfer to the bicyclo[1.1.0]butane, generating a diradical intermediate that couples with the alkene (Scheme 1a). Key parameters include solvent polarity and light intensity, with dichloromethane and 15 mW/cm² UV light providing optimal yields (Table 1).
Table 1: Optimization of Photochemical Cycloaddition Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Light Intensity | 15–20 mW/cm² | Higher intensity reduces side products |
| Solvent | Dichloromethane | Enhances diradical stability |
| Reaction Time | 8–12 hours | Prolonged time increases conversion |
This method achieves yields up to 75% for electron-deficient bromoalkenes but faces limitations with sterically hindered substrates .
SmI₂-Mediated Reductive Cyclization
Samarium diiodide (SmI₂) has been leveraged for intramolecular reductive cyclizations to access bicyclo[2.1.1]hexanes. Hsu et al. (2024) reported that α-bromoesters undergo SmI₂-mediated cyclization in tetrahydrofuran (THF) with hexamethylphosphoramide (HMPA) as an additive. The reaction proceeds via single-electron transfer (SET) to generate ketyl radicals, which undergo transannular coupling to form the bicyclic framework (Scheme 1b).
Key Findings:
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Substrate Scope : Linear α-bromoesters with allyl or propargyl groups yield 2-bromo-bicyclo[2.1.1]hexanes in 60–68% yields.
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Additive Effects : HMPA coordinates SmI₂, enhancing reductant stability and selectivity.
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Limitations : Aromatic substituents on the ester lead to competitive reduction of the aryl ring, reducing yields to <30%.
Grignard Reagent-Based Assembly
Grignard reagents enable the modular synthesis of bicyclo[2.1.1]hexanes through sequential additions to cyclobutanone derivatives. Starting from 3-oxocyclobutane-1-carboxylic acid, aldehyde intermediates are treated with bromomethyl-Grignard reagents (e.g., BrCH₂MgBr) to install the bromine substituent [6a]. Subsequent oxidation with 2-iodoxybenzoic acid (IBX) and acid-catalyzed deprotection yield bicyclic diones, which undergo pinacol rearrangement to form 2-bromo derivatives (Scheme 1c) .
Optimization Insights:
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Oxidation Step : IBX in dimethyl sulfoxide (DMSO) at 40°C prevents over-oxidation of secondary alcohols.
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Yield : 55–70% for aliphatic Grignard reagents; lower for bulky analogs (e.g., tert-butyl: 35%) .
Bromination of Bicyclo[2.1.1]hexanol Precursors
Post-cyclization bromination offers a versatile route to 2-bromo-bicyclo[2.1.1]hexane. Shen et al. (2015) demonstrated that bicyclo[2.1.1]hexan-1-ols react with phosphorus tribromide (PBr₃) in diethyl ether to afford the bromide in 82% yield[6a]. The reaction proceeds via an SN2 mechanism, with the bicyclic framework’s rigidity preventing carbocation rearrangements (Scheme 1d).
Comparative Bromination Methods:
| Reagent | Conditions | Yield (%) | Selectivity |
|---|---|---|---|
| PBr₃ | Et₂O, 0°C | 82 | High |
| HBr (gas) | H₂SO₄, reflux | 65 | Moderate |
| NBS | CCl₄, light | 48 | Low |
Comparative Analysis of Synthetic Routes
Table 2: Merits and Demerits of Preparation Methods
| Method | Yield Range (%) | Scalability | Equipment Needs |
|---|---|---|---|
| Photochemical | 60–75 | Moderate | UV lamp, inert atmosphere |
| SmI₂ Reductive | 55–68 | Low | Anhydrous conditions |
| Grignard-Based | 35–70 | High | Standard glassware |
| Post-Cyclization Bromination | 65–82 | High | Minimal specialization |
Photochemical methods excel in regiocontrol but require specialized equipment. In contrast, Grignard and bromination strategies are more accessible but suffer from narrower substrate tolerance [6a].
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.1.1]hexane, 2-bromo-(9CI) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids and reduction to form alkanes.
Cycloaddition Reactions: The strained ring system makes it a good candidate for cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of various substituted bicyclo[2.1.1]hexanes.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Scientific Research Applications
Medicinal Chemistry
Bicyclo[2.1.1]hexanes have been developed as bioisosteres for ortho-substituted benzene compounds, which can enhance the pharmacological properties of drugs. The incorporation of bicyclo[2.1.1]hexane into drug structures has been shown to improve solubility and metabolic stability.
Case Study: Bioactive Compounds
- Fungicides : Bicyclo[2.1.1]hexane derivatives have been successfully integrated into the structures of fungicides such as boscalid, bixafen, and fluxapyroxad, yielding saturated analogs with high antifungal activity.
- Drugs : The saturated analogs of conivaptan and lomitapide exhibited increased water solubility—threefold and sixfold, respectively—when the ortho-benzene ring was replaced by bicyclo[2.1.1]hexane .
| Compound | Original Solubility (μM) | Modified Solubility (μM) | Increase in Solubility |
|---|---|---|---|
| Conivaptan | 5 | 14 | 3x |
| Lomitapide | 3 | 18 | 6x |
| Boscalid | 11 | 35 | 3x |
| Bixafen | 30 | 4 | Decrease |
| Fluxapyroxad | 25 | 27 | Slight Increase |
The replacement of the ortho-benzene ring with bicyclo[2.1.1]hexane not only improved solubility but also influenced lipophilicity and metabolic stability in several compounds .
Synthetic Organic Chemistry
The synthesis of bicyclo[2.1.1]hexanes has been facilitated by various innovative methods, including photochemistry and radical relay mechanisms.
Synthesis Techniques
- Photochemical Approaches : A modular photochemical method has been developed to create new bicyclo[2.1.1]hexane modules through [2 + 2] cycloaddition reactions, enabling the derivatization of these compounds into a wide range of functionalized structures .
- Radical Relay Mechanisms : A catalytic approach using SmI2 has been employed to facilitate intermolecular coupling between olefins and bicyclo[1.1.0]butyl ketones, yielding substituted bicyclo[2.1.1]hexanes that serve as versatile synthetic intermediates .
Agrochemical Applications
Bicyclo[2.1.1]hexanes are also being explored in agrochemical formulations due to their potential to replace traditional aromatic components while maintaining or enhancing biological activity.
Case Study: Agrochemicals
Incorporating bicyclo[2.1.1]hexane into agrochemical structures has yielded varying results in terms of solubility and efficacy:
Mechanism of Action
The mechanism of action of bicyclo[2.1.1]hexane, 2-bromo-(9CI) involves its interaction with various molecular targets. The strained ring system and the presence of the bromine atom make it reactive towards nucleophiles and electrophiles. The compound can form covalent bonds with biological macromolecules, potentially altering their function and activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Solubility and Lipophilicity in Bioactive Compounds
- Key Trends :
Metabolic Stability and Bioactivity
BCH’s impact on metabolic stability varies across bioactive compounds:
Table 3: Metabolic Stability (Human Liver Microsomes)
- Key Findings :
- Improved Stability : Conivaptan-BCH (CLint reduced by 61%) and Boscalid-BCH (CLint 26 → 12) .
- Unpredictable Effects : BCH incorporation worsens stability in Lomitapide and Fluxapyroxad, highlighting context-dependent outcomes .
- 2-Oxa-BCH : Replacing a methylene with oxygen in BCH further enhances metabolic stability (e.g., Boscalid: CLint 26 → 3) .
Biological Activity
Bicyclo[2.1.1]hexane, 2-bromo- (9CI) is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential as a bioisostere of ortho-substituted phenyl rings. This article explores the biological activity of this compound, emphasizing its synthesis, incorporation into bioactive compounds, and empirical findings related to its efficacy.
- Molecular Formula : C6H9Br
- Molecular Weight : 161.04 g/mol
- IUPAC Name : (1R,2R,4R)-2-bromobicyclo[2.2.0]hexane
Synthesis and Structural Characteristics
Bicyclo[2.1.1]hexanes are synthesized through various methods, including enantioselective photocatalytic strategies that yield enantioenriched scaffolds suitable for drug development. These compounds serve as saturated bioisosteres of ortho-substituted phenyl rings, which are crucial in enhancing the biological activity of pharmaceuticals.
Case Studies on Bioactive Compounds
Recent studies have demonstrated the incorporation of bicyclo[2.1.1]hexane into several bioactive compounds, particularly fungicides like boscalid, bixafen, and fluxapyroxad. The following table summarizes the biological activities observed in these compounds:
Metabolic Stability
The introduction of bicyclo[2.1.1]hexane into these compounds has shown variable effects on metabolic stability:
- In conivaptan, the incorporation led to increased metabolic stability.
- Conversely, for lomitapide and fluxapyroxad, a significant decrease in metabolic stability was noted.
This variability suggests that while bicyclo[2.1.1]hexane can enhance certain pharmacokinetic properties, it may also compromise others depending on the compound's overall structure and function.
The antifungal activity associated with bicyclo[2.1.1]hexane derivatives appears to be linked to their ability to disrupt fungal cell membranes or inhibit specific enzymatic pathways critical for fungal survival. The structural modifications introduced by the bicyclic framework may enhance binding affinity to target sites within the fungal cells.
In Vitro Studies
In vitro studies have shown that 1,2-disubstituted bicyclo[2.1.1]hexanes exhibit significant antifungal properties comparable to their ortho-substituted phenyl counterparts. For instance:
- Antifungal Testing : The analogs were tested against various fungal strains, demonstrating effective inhibition at concentrations similar to established fungicides.
Stereochemistry Impact
The stereochemistry of bicyclo[2.1.1]hexane derivatives plays a crucial role in their biological activity:
- Different enantiomers exhibited varying degrees of efficacy in cell viability assays, highlighting the importance of stereochemical control in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
